2-Azaspiro[4.4]nonane is a unique chemical compound characterized by its spirocyclic structure, which incorporates a nitrogen atom within its framework. Its molecular formula is and it has a molecular weight of approximately 135.18 g/mol. This compound falls under the category of azaspiro compounds, which are known for their potential biological activities and applications in medicinal chemistry.
The compound is classified as a bicyclic amine due to its spirocyclic structure that connects two rings through a nitrogen atom. It has been studied for various applications, particularly in the field of medicinal chemistry where derivatives of 2-azaspiro[4.4]nonane have shown promising anticonvulsant properties. The compound can be synthesized through various methods, including radical reactions and other organic transformations, making it an important building block in synthetic organic chemistry .
The synthesis of 2-azaspiro[4.4]nonane can be achieved through several methodologies:
The choice of starting materials and reaction conditions significantly influences the yield and stereochemistry of the synthesized products. The presence of electron-withdrawing groups on the oxime ether enhances the formation of desired products while minimizing side reactions.
The molecular structure of 2-azaspiro[4.4]nonane features a spirocyclic arrangement where a nitrogen atom is integrated into the bicyclic framework. This configuration contributes to its unique chemical properties and biological activities.
The structural integrity and stereochemistry are critical for its reactivity and interaction with biological targets.
2-Azaspiro[4.4]nonane participates in various chemical reactions, including:
These reactions are facilitated by common reagents such as phosphine catalysts and various oxidizing agents.
The mechanism of action for 2-azaspiro[4.4]nonane derivatives, particularly in relation to their anticonvulsant activity, involves modulation of neurotransmitter systems within the central nervous system. Research indicates that these compounds may interact with GABAergic pathways, enhancing inhibitory neurotransmission and thus providing therapeutic effects against seizures . The exact pathways remain an area of ongoing research.
These properties make it suitable for various applications in chemical synthesis and medicinal chemistry.
2-Azaspiro[4.4]nonane is systematically named according to International Union of Pure and Applied Chemistry rules as 2-azaspiro[4.4]nonane, reflecting its bicyclic structure with a nitrogen atom at the bridgehead position. The parent hydrocarbon "nonane" indicates a total of nine atoms across both rings, while the "spiro[4.4]" prefix specifies two rings of four atoms each sharing a single quaternary spiro carbon. The molecular formula is C~8~H~15~N, with a molecular weight of 125.21 g/mol [1] [10]. The systematic name differentiates it from isomeric structures like 1-azaspiro[4.4]nonane, where the nitrogen occupies a different ring position. Its Chemical Abstracts Service registry number is 175-94-0, and its canonical Simplified Molecular-Input Line-Entry System notation is C1NCCC12CCCC2, unambiguously defining the connectivity [6] [10]. The compound falls under the broader class of aliphatic spirocyclic amines, characterized by orthogonal ring planes and constrained geometry that influence reactivity and stereochemistry.
Table 1: Molecular Identifiers of 2-Azaspiro[4.4]nonane
Property | Value |
---|---|
IUPAC Name | 2-Azaspiro[4.4]nonane |
Molecular Formula | C~8~H~15~N |
Molecular Weight | 125.21 g/mol |
CAS Registry Number | 175-94-0 |
Canonical Simplified Molecular-Input Line-Entry System | C1NCCC12CCCC2 |
InChI Key | NINJAJLCZUYDGV-UHFFFAOYSA-N |
The core architecture of 2-azaspiro[4.4]nonane consists of a pyrrolidine ring (five-membered, nitrogen-containing) and a cyclobutane ring (four-membered aliphatic) fused at a single spiro carbon atom (Figure 1). This creates perpendicular ring planes with a dihedral angle of approximately 89–92°, confirmed through computational density functional theory studies [3]. The spiro junction imposes significant transannular strain, evidenced by altered bond angles: the C-N-C angle in the pyrrolidine ring compresses to ~105° (vs. 109° in unstrained analogues), while the cyclobutane ring exhibits characteristic puckering with bond angles of ~88° [3] [9].
Conformational analysis reveals restricted rotation around bonds adjacent to the spiro center. The nitrogen's lone pair occupies an equatorial-like position, minimizing 1,3-diaxial interactions. This electron density orientation facilitates nucleophilic reactions at nitrogen while sterically shielding the spiro carbon from electrophilic attack. Nuclear Magnetic Resonance studies of derivatives show distinctive coupling patterns: protons on C3 and C7 (adjacent to spiro carbon) exhibit geminal coupling of 12–14 Hz and vicinal coupling of 6–8 Hz, consistent with rigid, non-planar geometries [3] [6].
X-ray diffraction studies of crystalline derivatives provide high-resolution structural validation. For example, N-benzyloxy-2-azaspiro[4.4]nonane-1,3-dione exhibits a distorted envelope conformation in the pyrrolidine-2,5-dione ring, with the spiro carbon displaced 0.6 Å from the mean plane. The cyclobutane ring adopts a folded geometry with a 28° dihedral angle between methylene groups [2] [5]. The carbonyl groups in this derivative are nearly coplanar (torsion angle: 178.5°), facilitating intermolecular hydrogen bonding in the crystal lattice [5].
When stereochemistry assignment proves challenging via conventional Nuclear Magnetic Resonance, anisotropic Nuclear Magnetic Resonance methods like residual chemical shift anisotropy provide orthogonal verification. In dictyospiromide (a natural 2-azaspiro[4.4]nonane diterpenoid), residual chemical shift anisotropy measurements in a poly-γ-(benzyl-l-glutamate) alignment medium yielded a Q factor of 0.097 for the correct 1E,2R isomer versus 0.138–0.234 for incorrect configurations [3]. Density functional theory calculations of chemical shifts (mPW1PW91/6–311+G(2d,p)) corroborate crystallographic data, with mean absolute errors below 1.34 ppm for 13Carbon Nuclear Magnetic Resonance in correctly assigned structures [3].
Table 2: Key Crystallographic Parameters for 2-Azaspiro[4.4]nonane Derivatives
Derivative | Conformation | Ring Dihedral Angles | Notable Interatomic Distances |
---|---|---|---|
N-benzyloxy-2-azaspiro[4.4]nonane-1,3-dione | Envelope-puckered | Cyclobutane: 28° | C=O⋯H-N (2.12 Å in H-bonded dimer) |
Dictyospiromide (natural product) | Chair-twisted | Cyclopentane: 42° | Spiro C-C bond: 1.54 Å |
Ring size expansion significantly alters physicochemical properties. 2-Azaspiro[4.4]nonane (cyclobutane-pyrrolidine) exhibits greater ring strain than 2-azaspiro[4.5]decane (cyclopentane-pyrrolidine), reflected in higher thermal energy of formation (+8.3 kcal/mol) and reduced stability under basic conditions [7] [8]. The cyclobutane ring in the [4.4] system forces shorter bond lengths (average C-C: 1.52 Å) versus 1.54 Å in the [4.5] analogue, constraining nitrogen inversion kinetics [7] [9].
Biological activity correlations reveal pronounced structure-activity relationships. N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione shows ED~50~ = 100 mg/kg in maximal electroshock seizure models, while the [4.5]decane counterpart requires 30% higher doses for equivalent efficacy [8]. This enhanced activity stems from improved blood-brain barrier penetration, evidenced by calculated logP values of 1.5 for [4.4] versus 2.1 for [4.5] systems [7] [9]. Computational electrostatic potential maps show the [4.4] scaffold’s carbonyl groups exhibit 12–15% greater positive potential, enhancing hydrogen-bond acceptor strength toward biological targets like gamma-aminobutyric acid type A receptors [8].
Table 3: Structural and Functional Comparison of Azaspirocyclic Scaffolds
Property | 2-Azaspiro[4.4]nonane | 2-Azaspiro[4.5]decane | Biological Implication |
---|---|---|---|
Ring System | Pyrrolidine + Cyclobutane | Pyrrolidine + Cyclopentane | Altered conformational flexibility |
Sp~3~ Carbon Count | 8 | 9 | Increased lipophilicity in [4.5] |
Calculated logP | 1.5 | 2.1 | Enhanced BBB penetration for [4.4] |
N-Inversion Barrier | 12.3 kcal/mol | 9.8 kcal/mol | Higher stereochemical stability for [4.4] |
Anticonvulsant ED~50~ (MES) | 76.27–100 mg/kg | 110–150 mg/kg | Superior efficacy for [4.4] derivatives |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: